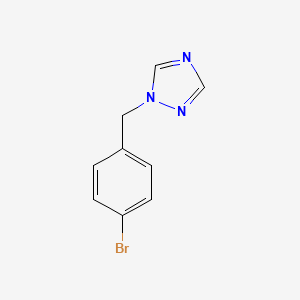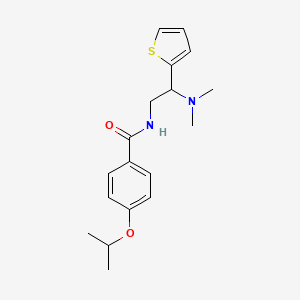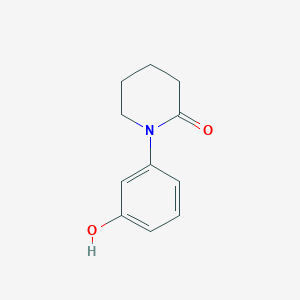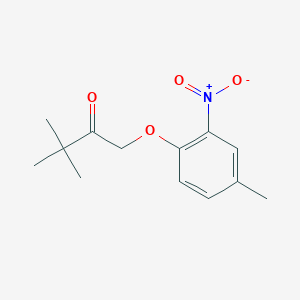
1-(4-Bromobenzyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
1-(4-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibition, Antimicrobial and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized 2-(4-bromobenzyl)-1H-benzimidazole derivatives containing 1,2,4-triazole, among others. These compounds displayed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential applications in medicinal chemistry and drug development (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Characterization of Derivatives
Ustabaş et al. (2020) synthesized and characterized a derivative of 1,2,4-triazole, specifically 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one. This compound showed antimicrobial activities, indicating its potential in developing new antimicrobial agents (Ustabaş et al., 2020).
Antimicrobial Activity
Kaneria et al. (2016) focused on synthesizing novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives with promising antimicrobial activities against various bacterial and fungal strains. This study contributes to the search for new antimicrobial agents (Kaneria et al., 2016).
Synthesis and Antitumor Activity
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole, which was further used to form complexes with copper(I) and zinc(II) salts. The study explored the potential antitumor activities of these compounds, highlighting the role of 1,2,4-triazoles in developing new antitumor agents (Ghammamy & Sedaghat, 2013).
Diuretic and Antidiuretic Effects
Kravchenko (2018) investigated 1,2,4-triazole derivatives for their diuretic and antidiuretic effects. This research contributes to the understanding of the bioactivity of these compounds and their potential applications in treating conditions related to fluid balance (Kravchenko, 2018).
Alkylation and Cyanoethylation
Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. This study contributes to the synthesis of novel compounds with potential biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Synthesis and Spectral Features
Srivastava et al. (2016) synthesized and characterized a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, using various spectroscopic methods. This research contributes to the development of new triazole compounds with potential biological activity (Srivastava et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with enzymes such as glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful substances in the body.
Mode of Action
The bromobenzyl group could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .
Result of Action
Similar compounds have shown antioxidant activities and have been found to be effective against both gram-positive and gram-negative bacteria .
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRDIDKYYDTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)
![5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2949428.png)
![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)

![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)
![3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2949441.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)


